molecular formula C19H26N2O2 B1385628 N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine CAS No. 1040680-15-6

N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine

Cat. No.: B1385628
CAS No.: 1040680-15-6
M. Wt: 314.4 g/mol
InChI Key: FADQZYOOQHKADR-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine is a substituted benzene-1,4-diamine derivative characterized by a diethylamine group at the N1 position and a 2-(4-methoxyphenoxy)ethyl substituent at the N4 position.

Properties

IUPAC Name

4-N,4-N-diethyl-1-N-[2-(4-methoxyphenoxy)ethyl]benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-4-21(5-2)17-8-6-16(7-9-17)20-14-15-23-19-12-10-18(22-3)11-13-19/h6-13,20H,4-5,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADQZYOOQHKADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCCOC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine, commonly referred to as DEB, is a synthetic compound with potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H26N2O2
  • Molecular Weight : 314.42 g/mol
  • Chemical Structure : The compound features a central 1,4-benzenediamine moiety substituted with diethyl and methoxyphenoxy groups.

Biological Activity Overview

DEB has been investigated for various biological activities, including:

  • Antioxidant Activity : Studies have shown that DEB exhibits significant scavenging activity against free radicals, which is crucial for preventing oxidative stress-related damage in cells.
  • Cytotoxicity : Research indicates that DEB may possess cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.

The biological activity of DEB can be attributed to several mechanisms:

  • Radical Scavenging : DEB has been reported to scavenge hydroxyl radicals effectively, which are known to cause cellular damage. In vitro studies have demonstrated its ability to inhibit lipid peroxidation and protect cellular components from oxidative damage .
  • Cellular Respiration Modulation : Some studies suggest that compounds similar to DEB can enhance mitochondrial respiration, indicating a potential role in energy metabolism and cellular health .

Antioxidant Activity Studies

A series of experiments have quantified the antioxidant activity of DEB. The results are summarized in the following table:

CompoundIC50 (µM)Assay Method
DEB7.68DPPH Assay
Ascorbic Acid5.00DPPH Assay

The IC50 value indicates the concentration required to inhibit 50% of the free radicals in the assay. DEB's IC50 value suggests it has comparable antioxidant potential to ascorbic acid, a well-known antioxidant.

Cytotoxicity Studies

In vitro studies on various cancer cell lines have demonstrated the cytotoxic effects of DEB:

Cell LineIC50 (µM)
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)25

These results indicate that DEB has selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells.

Case Studies

  • Case Study on Antioxidant Effects : A study published in the European Journal of Medicinal Chemistry evaluated several derivatives of benzenediamine, including DEB. The research highlighted its superior antioxidant properties compared to other tested compounds and its potential therapeutic applications in oxidative stress-related diseases .
  • Case Study on Cancer Cell Lines : In a comparative study assessing various compounds for their anticancer properties, DEB was found to induce apoptosis in HeLa cells through the activation of caspase pathways. This suggests its potential as an adjunct therapy in cervical cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzene-1,4-diamine core is a common feature among analogs, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:

Compound Substituents Key Features Synthesis Yield Relevant Evidence
Target Compound N1: Diethyl; N4: 2-(4-Methoxyphenoxy)ethyl Electron-donating methoxy group; potential for enhanced solubility. Not reported
SI41 (N1,N1-Diethyl-N4-(pyridin-4-ylmethyl)) N4: Pyridin-4-ylmethyl Polar pyridine group; moderate yield (34%). 34%
SI18 (N1-[(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)methyl]-N4,N4-diethyl) N4: Chlorinated isoxazole Electron-withdrawing Cl groups; likely increased lipophilicity. Not reported
SI80 (N1,N1-Diethyl-N4-[(3-(4-fluorophenyl)-1H-pyrazol-4-yl)methyl]) N4: Fluorophenyl-pyrazole Fluorine introduces electronegativity; potential bioactivity. Not reported
N1-[2-(3,5-Dimethylphenoxy)ethyl]-N4,N4-diethyl N4: 3,5-Dimethylphenoxyethyl Steric hindrance from methyl groups; reduced reactivity. Not reported
N4-(2-Chloro-7-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine Acridine core with Cl and methoxy Extended π-system; antiviral activity reported. 56%

Physicochemical Properties

  • Spectroscopic Data : Analogs are characterized via $ ^1H $/$ ^{13}C $-NMR, HRMS, and HPLC, confirming structural integrity .

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Bioactivity correlates with substituent electronic properties. For example, fluorophenyl (SI80) and acridine () groups may enhance target binding via hydrophobic/π-π interactions .
  • Synthetic Challenges: Bulky substituents (e.g., 3,5-dimethylphenoxyethyl in ) reduce yields due to steric hindrance .
  • Potential Applications: The target compound’s methoxy group positions it for use in solubility-driven applications (e.g., drug delivery), whereas halogenated analogs may suit hydrophobic environments (e.g., CNS therapeutics).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine
Reactant of Route 2
Reactant of Route 2
N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine

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